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molecular formula C13H12F2N6 B8535910 1-[2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole

1-[2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole

Cat. No. B8535910
M. Wt: 290.27 g/mol
InChI Key: BKFJVQXEVOEMEL-UHFFFAOYSA-N
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Patent
US05508423

Procedure details

To a mixture of 1,2,3-Tribromo-2-(2,4-difluorophenyl)propane (5 g, 12.7 mmol) and water (25 ml), 1,2,4-Triazole (3.5 g, 50.8 mmol) and K2CO3 (3.5 g, 25.5 mmol) were added. The mixture was heated to reflux for 15-18 hours with vigorous stirring. The reaction mixture was cooled to room temperature and the product was extracted with EtOAc (3×100 ml). The combined EtOAc phase was washed with water and dried (Na2SO4). Evaporation of the solvent in vacuo and purification of the residue on a silica gel column with EtOAc and EtOH:EtOAc (1:19) as the elements, furnished the title compound (0.88 g, 23%).
Name
1,2,3-Tribromo-2-(2,4-difluorophenyl)propane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
23%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](Br)([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:7]=1[F:13])[CH2:4]Br.[NH:15]1[CH:19]=[N:18][CH:17]=[N:16]1.C([O-])([O-])=O.[K+].[K+]>O>[F:13][C:7]1[CH:8]=[C:9]([F:12])[CH:10]=[CH:11][C:6]=1[CH:3]([CH2:4][N:15]1[CH:19]=[N:18][CH:17]=[N:16]1)[CH2:2][N:15]1[CH:19]=[N:18][CH:17]=[N:16]1 |f:2.3.4|

Inputs

Step One
Name
1,2,3-Tribromo-2-(2,4-difluorophenyl)propane
Quantity
5 g
Type
reactant
Smiles
BrCC(CBr)(C1=C(C=C(C=C1)F)F)Br
Name
Quantity
3.5 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
3.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15-18 hours with vigorous stirring
Duration
16.5 (± 1.5) h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc (3×100 ml)
WASH
Type
WASH
Details
The combined EtOAc phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
in vacuo and purification of the residue on a silica gel column with EtOAc and EtOH:EtOAc (1:19) as the elements

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)CN1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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